molecular formula C14H22N2 B2386135 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine CAS No. 359878-18-5

1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B2386135
CAS No.: 359878-18-5
M. Wt: 218.344
InChI Key: QQWKHHXNKKLBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C14H22N2 It is a piperidine derivative, characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylphenylmethyl group attached to the piperidine ring

Scientific Research Applications

1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with 1-methylpiperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine
  • 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine
  • 4-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine

Uniqueness

1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying pharmacological profiles in biological studies .

Properties

IUPAC Name

1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-3-5-13(6-4-12)11-15-14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWKHHXNKKLBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Methyl-4-piperidone (1.13 g, 10 mmol) was dissolved in 20 ml of methanol and added to a 100 ml flask. 4-Methylbenzylamine (1.21 g, 10 mmol) in 10 ml of methanol was added. Acetic acid (˜1.5 ml) was added until pH˜5. NaCNBH3 (1.26 g, 20 mmol) was slowly added. After 20 hrs magnetic stirring methanol was partly removed on Rotavapor (40° C.). Dichloromethane, water and 2M NaOH were added until pH˜10. The phases were separated and aq. phase was extracted twice with dichloromethane. The combined organic phases were washed with brine and dried over MgSO4. Concentration on Rotavapor (40° C.) yielded 2.06 g crude (93%) 47AKU-5. TLC (20% methanol in dichloromethane): Rf=0.3. HPLC-MS (Method A): M+=219.1 (UV/MS(%)=89/98).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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1.21 g
Type
reactant
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10 mL
Type
solvent
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1.5 mL
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reactant
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1.26 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
93%

Synthesis routes and methods II

Procedure details

Methanol (50 ml) was added to an Erlenmeyer flask and acetic acid was added under stirring until pH 5. Methylbenzylamine (1.0 g, 8.8 mmol) and 1-Methyl-4-piperidone (1.1 g, 8.8 mmol) were added to a 100 ml round-bottomed flask and dissolved in the methanol/acetic acid (40 ml) solution previously made. The reaction mixture was stirred for 5 min and NaCNBH3 (0.83 g, 13.2 mmol) was added slowly under stirring. After 20 hours the reaction was concentrated and transferred to a separatory funnel containing dichloromethane and distilled water. The aqueous phase was made basic by addition of Na2CO3. The aqueous phase was extracted twice with dichloromethane. The combined organic layers were collected and dried with Na2SO4. Concentration afforded the title compound. Yield (crude): 98%. UV/MS 89/88 (M+ 353), tr (A, MS) 3.982.
Quantity
50 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Name
methanol acetic acid
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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